Cas no 1396708-76-1 (N-(4-bromo-3-methylphenyl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-carboxamide)

N-(4-bromo-3-methylphenyl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-carboxamide 化学的及び物理的性質
名前と識別子
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- N-(4-bromo-3-methylphenyl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-carboxamide
- F6238-0535
- N-(4-bromo-3-methylphenyl)-6-(2-methylimidazol-1-yl)pyridazine-3-carboxamide
- 1396708-76-1
- AKOS024541738
-
- インチ: 1S/C16H14BrN5O/c1-10-9-12(3-4-13(10)17)19-16(23)14-5-6-15(21-20-14)22-8-7-18-11(22)2/h3-9H,1-2H3,(H,19,23)
- InChIKey: SJBABAPVKMVDEK-UHFFFAOYSA-N
- SMILES: BrC1=CC=C(C=C1C)NC(C1=CC=C(N=N1)N1C=CN=C1C)=O
計算された属性
- 精确分子量: 371.03817g/mol
- 同位素质量: 371.03817g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 23
- 回転可能化学結合数: 3
- 複雑さ: 423
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.6
- トポロジー分子極性表面積: 72.7Ų
N-(4-bromo-3-methylphenyl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6238-0535-5μmol |
N-(4-bromo-3-methylphenyl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-carboxamide |
1396708-76-1 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6238-0535-1mg |
N-(4-bromo-3-methylphenyl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-carboxamide |
1396708-76-1 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F6238-0535-10μmol |
N-(4-bromo-3-methylphenyl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-carboxamide |
1396708-76-1 | 10μmol |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6238-0535-10mg |
N-(4-bromo-3-methylphenyl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-carboxamide |
1396708-76-1 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6238-0535-25mg |
N-(4-bromo-3-methylphenyl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-carboxamide |
1396708-76-1 | 25mg |
$109.0 | 2023-09-09 | ||
Life Chemicals | F6238-0535-4mg |
N-(4-bromo-3-methylphenyl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-carboxamide |
1396708-76-1 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F6238-0535-2mg |
N-(4-bromo-3-methylphenyl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-carboxamide |
1396708-76-1 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F6238-0535-20mg |
N-(4-bromo-3-methylphenyl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-carboxamide |
1396708-76-1 | 20mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F6238-0535-50mg |
N-(4-bromo-3-methylphenyl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-carboxamide |
1396708-76-1 | 50mg |
$160.0 | 2023-09-09 | ||
Life Chemicals | F6238-0535-40mg |
N-(4-bromo-3-methylphenyl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-carboxamide |
1396708-76-1 | 40mg |
$140.0 | 2023-09-09 |
N-(4-bromo-3-methylphenyl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-carboxamide 関連文献
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
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3. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
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Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
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6. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
N-(4-bromo-3-methylphenyl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-carboxamideに関する追加情報
N-(4-Bromo-3-Methylphenyl)-6-(2-Methyl-1H-Imidazol-1-yl)Pyridazine-3-Carboxamide: A Comprehensive Overview
N-(4-Bromo-3-Methylphenyl)-6-(2-Methyl-1H-Imidazol-1-yl)Pyridazine-3-Carboxamide is a complex organic compound with the CAS number 1396708-76-1. This compound belongs to the class of heterocyclic aromatic compounds, specifically featuring a pyridazine ring system. The molecule incorporates several functional groups, including a bromine atom, a methyl group, an imidazole ring, and a carboxamide group. These functional groups contribute to the compound's unique chemical properties and potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
The synthesis of this compound involves a series of multi-step reactions, including nucleophilic substitutions, coupling reactions, and cyclizations. Recent advancements in synthetic chemistry have enabled the efficient construction of such complex molecules with high purity and yield. Researchers have explored various methodologies to optimize the synthesis process, including the use of microwave-assisted reactions and catalytic systems. These innovations have significantly reduced reaction times and improved the overall sustainability of the synthesis pathway.
One of the most intriguing aspects of this compound is its pharmacological profile. Studies have shown that it exhibits potent activity against various enzymes and receptors associated with diseases such as cancer, inflammation, and neurodegenerative disorders. For instance, recent research has demonstrated its ability to inhibit kinases involved in cell proliferation and apoptosis. This makes it a promising candidate for drug development programs targeting these conditions.
In addition to its pharmacological applications, this compound has shown potential in materials science. Its unique electronic properties make it a candidate for use in organic electronics, such as light-emitting diodes (LEDs) and field-effect transistors (FETs). Researchers have investigated its ability to form self-assembled monolayers and its compatibility with various semiconductor materials. These studies have highlighted its potential as a building block for advanced electronic devices.
The environmental impact of this compound is another area of interest. As concerns about chemical pollution continue to grow, understanding the biodegradation and toxicity profiles of such compounds is crucial. Recent studies have assessed its acute and chronic toxicity in various model organisms, providing valuable insights into its safety profile. Additionally, researchers have explored methods to minimize its environmental footprint through green chemistry approaches.
From a structural perspective, the compound's stability is influenced by the electron-withdrawing effects of the bromine atom and the electron-donating effects of the methyl groups. These effects modulate the reactivity of the pyridazine ring system, making it susceptible to various chemical transformations. The presence of the imidazole ring further enhances the molecule's versatility by introducing additional sites for functionalization.
In conclusion, N-(4-Bromo-3-Methylphenyl)-6-(2-Methyl-1H-Imidazol-1-yl)Pyridazine-3-Carboxamide is a multifaceted compound with diverse applications across multiple disciplines. Its synthesis has been optimized through cutting-edge methodologies, while its pharmacological and material properties continue to be explored for innovative uses. As research progresses, this compound holds immense potential for contributing to advancements in medicine, electronics, and environmental sustainability.
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